![molecular formula C26H25FN2O3 B11211115 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211115.png)
7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes ethoxy, ethoxyphenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of an appropriate hydrazine derivative with a β-keto ester to form the pyrazole ring.
Benzoxazine Formation: The pyrazole intermediate is then reacted with an ortho-aminophenol derivative under acidic conditions to form the benzoxazine ring.
Introduction of Substituents: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions using ethyl iodide and fluorobenzene derivatives, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide and fluorobenzene derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolobenzoxazine derivatives.
Substitution: Formation of various substituted pyrazolobenzoxazine derivatives.
Scientific Research Applications
7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethoxy-2-(4-methoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7-Methoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
7-Ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of ethoxy, ethoxyphenyl, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H25FN2O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)-5-(3-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25FN2O3/c1-3-30-20-13-11-17(12-14-20)22-16-23-21-9-6-10-24(31-4-2)25(21)32-26(29(23)28-22)18-7-5-8-19(27)15-18/h5-15,23,26H,3-4,16H2,1-2H3 |
InChI Key |
RQZYOSJDZGDWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11211036.png)
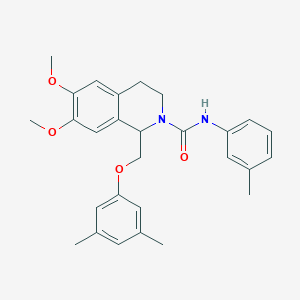

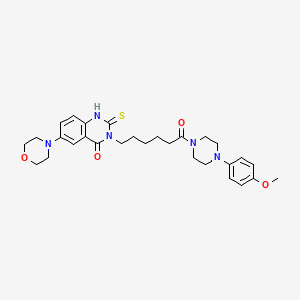
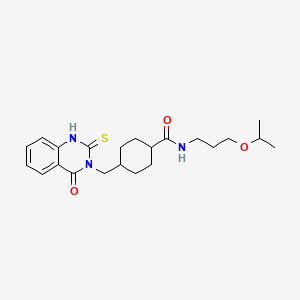
![1-(3-chloro-4-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11211070.png)
![7-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11211074.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate](/img/structure/B11211076.png)
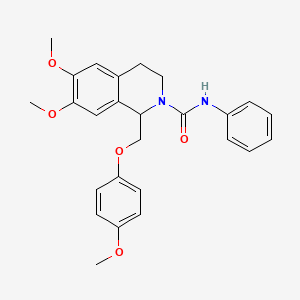
![5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11211092.png)
![7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11211099.png)
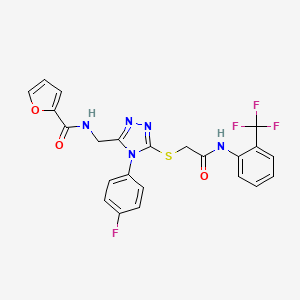
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B11211111.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11211117.png)
